molecular formula C19H23N3O B14112213 N-(2-Aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide

N-(2-Aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide

Cat. No.: B14112213
M. Wt: 309.4 g/mol
InChI Key: XDIRCQDQVWJPNG-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminophenyl group, a phenyl group, and a piperidinylacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide typically involves the condensation of 2-aminophenylacetic acid with phenylpiperidine. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can significantly increase yield and purity. Additionally, the use of automated reactors and real-time monitoring systems can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide
  • 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide
  • 11-arylisoindolo[2,1-a]quinoxaline derivatives

Uniqueness

N-(2-Aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile platform for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2-aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide

InChI

InChI=1S/C19H23N3O/c20-16-11-5-6-12-17(16)21-19(23)18(15-9-3-1-4-10-15)22-13-7-2-8-14-22/h1,3-6,9-12,18H,2,7-8,13-14,20H2,(H,21,23)

InChI Key

XDIRCQDQVWJPNG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3N

Origin of Product

United States

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